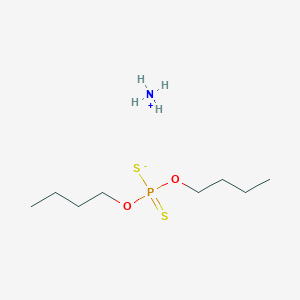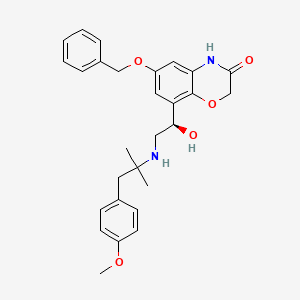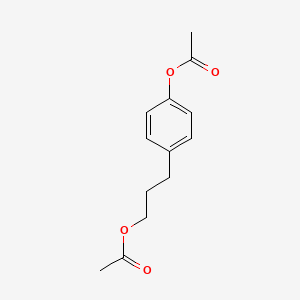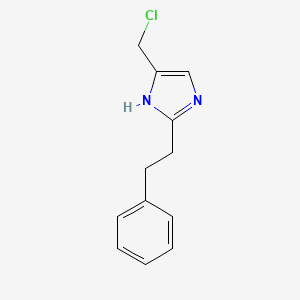
15α-Acetoxy-gestodene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15α-Acetoxy-gestodene is a synthetic progestin, a derivative of the naturally occurring hormone progesterone. It is known for its potent progestogenic activity and is used in various medical applications, particularly in hormonal contraceptives.
Preparation Methods
The synthesis of 15α-Acetoxy-gestodene involves multiple stages. One common method includes the following steps :
Stage 1: 15α-Acetoxy-18-methyl-4-estren-3,17-dion is reacted with hydrogen chloride and propylene glycol in 1,4-dioxane and 1,2-dimethoxyethane at -20°C for 4 hours.
Stage 2: The product is then treated with toluene-4-sulfonic acid and trimethyl orthoformate in methanol at 20°C for 3 hours.
Stage 3: Acetylene is introduced to the reaction mixture, followed by further stages to complete the synthesis.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
15α-Acetoxy-gestodene undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15α-Acetoxy-gestodene has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of other steroidal compounds.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is primarily used in hormonal contraceptives and has been investigated for its potential in treating hormone-related disorders.
Industry: It is used in the production of pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
15α-Acetoxy-gestodene exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of reproductive functions and modulation of the menstrual cycle .
Comparison with Similar Compounds
15α-Acetoxy-gestodene is compared with other synthetic progestins like levonorgestrel and desogestrel. While all these compounds share similar progestogenic activities, this compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties .
Similar compounds include:
- Levonorgestrel
- Desogestrel
- Norgestimate
These compounds are also used in hormonal contraceptives but differ in their chemical structures and specific effects on the body.
Properties
CAS No. |
267650-77-1 |
|---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,15S,17R)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-15-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-4-22-11-10-18-17-9-7-16(25)12-15(17)6-8-19(18)21(22)20(27-14(3)24)13-23(22,26)5-2/h2,12,17-21,26H,4,6-11,13H2,1,3H3/t17-,18+,19+,20-,21+,22-,23-/m0/s1 |
InChI Key |
GZSAUEDPTSFXCG-GXYAOEHPSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](C[C@]2(C#C)O)OC(=O)C)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1C(CC2(C#C)O)OC(=O)C)CCC4=CC(=O)CCC34 |
Synonyms |
(15α,17α)-15-(Acetyloxy)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






